molecular formula C18H18Cl2N2O3 B2434316 3,6-dichloro-N-[3-(cyclopentyloxy)-4-methoxyphenyl]pyridine-2-carboxamide CAS No. 1147295-82-6

3,6-dichloro-N-[3-(cyclopentyloxy)-4-methoxyphenyl]pyridine-2-carboxamide

Cat. No.: B2434316
CAS No.: 1147295-82-6
M. Wt: 381.25
InChI Key: SASPNSCLUIOEOX-UHFFFAOYSA-N
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Description

3,6-dichloro-N-[3-(cyclopentyloxy)-4-methoxyphenyl]pyridine-2-carboxamide is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a pyridine ring substituted with chlorine atoms and a carboxamide group, along with a phenyl ring substituted with cyclopentyloxy and methoxy groups. Its unique structure imparts specific chemical properties and reactivity, making it valuable in various fields.

Properties

IUPAC Name

3,6-dichloro-N-(3-cyclopentyloxy-4-methoxyphenyl)pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18Cl2N2O3/c1-24-14-8-6-11(10-15(14)25-12-4-2-3-5-12)21-18(23)17-13(19)7-9-16(20)22-17/h6-10,12H,2-5H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SASPNSCLUIOEOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=C(C=CC(=N2)Cl)Cl)OC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-dichloro-N-[3-(cyclopentyloxy)-4-methoxyphenyl]pyridine-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the pyridine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Substitution reactions: The phenyl ring is functionalized with cyclopentyloxy and methoxy groups through nucleophilic substitution reactions.

    Amidation: The final step involves the formation of the carboxamide group by reacting the substituted pyridine with an appropriate amine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

3,6-dichloro-N-[3-(cyclopentyloxy)-4-methoxyphenyl]pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The chlorine atoms and other substituents on the pyridine and phenyl rings can be replaced through nucleophilic or electrophilic substitution reactions, using reagents like sodium methoxide or bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol, bromine in carbon tetrachloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.

Scientific Research Applications

3,6-dichloro-N-[3-(cyclopentyloxy)-4-methoxyphenyl]pyridine-2-carboxamide has numerous applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,6-dichloro-N-[3-(cyclopentyloxy)-4-methoxyphenyl]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    3,6-dichloro-N-[3-(cyclopentyloxy)phenyl]pyridine-2-carboxamide: Lacks the methoxy group on the phenyl ring.

    3,6-dichloro-N-[4-methoxyphenyl]pyridine-2-carboxamide: Lacks the cyclopentyloxy group on the phenyl ring.

    3,6-dichloro-N-phenylpyridine-2-carboxamide: Lacks both the cyclopentyloxy and methoxy groups on the phenyl ring.

Uniqueness

The presence of both cyclopentyloxy and methoxy groups on the phenyl ring of 3,6-dichloro-N-[3-(cyclopentyloxy)-4-methoxyphenyl]pyridine-2-carboxamide imparts unique chemical properties and reactivity compared to its similar compounds. These substituents can influence the compound’s solubility, stability, and interaction with biological targets, making it distinct and valuable for specific applications.

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